N-Benzyl L-Z-Valinamide N-Benzyl L-Z-Valinamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13625949
InChI: InChI=1S/C20H24N2O3/c1-15(2)18(19(23)21-13-16-9-5-3-6-10-16)22-20(24)25-14-17-11-7-4-8-12-17/h3-12,15,18H,13-14H2,1-2H3,(H,21,23)(H,22,24)
SMILES: CC(C)C(C(=O)NCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Molecular Formula: C20H24N2O3
Molecular Weight: 340.4 g/mol

N-Benzyl L-Z-Valinamide

CAS No.:

Cat. No.: VC13625949

Molecular Formula: C20H24N2O3

Molecular Weight: 340.4 g/mol

* For research use only. Not for human or veterinary use.

N-Benzyl L-Z-Valinamide -

Specification

Molecular Formula C20H24N2O3
Molecular Weight 340.4 g/mol
IUPAC Name benzyl N-[1-(benzylamino)-3-methyl-1-oxobutan-2-yl]carbamate
Standard InChI InChI=1S/C20H24N2O3/c1-15(2)18(19(23)21-13-16-9-5-3-6-10-16)22-20(24)25-14-17-11-7-4-8-12-17/h3-12,15,18H,13-14H2,1-2H3,(H,21,23)(H,22,24)
Standard InChI Key LIIPFWIZLJOOAS-UHFFFAOYSA-N
SMILES CC(C)C(C(=O)NCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Canonical SMILES CC(C)C(C(=O)NCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Elucidation

Molecular Architecture

N-Benzyl L-Z-Valinamide is defined by the IUPAC name benzyl (1S)-1-[(benzylamino)carbonyl]-2-methylpropylcarbamate, with a molecular formula of C20H24N2O3\text{C}_{20}\text{H}_{24}\text{N}_{2}\text{O}_{3} and a molecular weight of 340.42 g/mol . The "L-Z" designation specifies the stereochemical configuration of the valine moiety, with the (1S) configuration confirmed via its InChI code . The structure features two benzyl groups: one attached to the carbamate oxygen and another to the amide nitrogen, creating a sterically hindered environment that influences reactivity and binding interactions.

Table 1: Key Chemical Properties

PropertyValue
CAS Number20998-83-8
Molecular FormulaC20H24N2O3\text{C}_{20}\text{H}_{24}\text{N}_{2}\text{O}_{3}
Molecular Weight340.42 g/mol
IUPAC Namebenzyl (1S)-1-[(benzylamino)carbonyl]-2-methylpropylcarbamate
Storage ConditionsResearch use only

Stereochemical and Functional Significance

The compound’s stereochemistry is critical to its biological interactions. The L-configuration at the valine residue aligns with naturally occurring amino acids, potentially enabling compatibility with enzymatic systems . The carbamate and amide functional groups contribute to hydrogen-bonding capacity, a trait exploited in drug design for target engagement .

Synthetic Methodologies and Green Chemistry Considerations

Conventional Amide-Bond Formation

Amide synthesis typically employs acid chlorides or coupling reagents. For example, Fennie and Roth (2018) compared three routes for synthesizing N-benzyl-3-phenylpropanamide, a structural analog :

  • Acid Chloride Route: Hydrocinnamic acid reacts with oxalyl chloride to form an acid chloride, followed by benzylamine addition. This method yielded 43% reaction mass efficiency (RME) but required hazardous reagents.

  • HATU-Coupling Route: Using hexafluorophosphate-based reagents, this approach achieved higher yields (68% RME) but generated stoichiometric byproducts.

  • Boric Acid Catalysis: A green chemistry method with water as the sole byproduct, yielding 89% atom economy and superior process mass intensity (PMI = 89) .

Table 2: Green Chemistry Metrics for Amide Synthesis

MethodAtom Economy (%)RME (%)PMIEcoScale
Acid Chloride764313254
HATU Coupling326810541
Boric Acid Catalysis89828948

While these data pertain to a different amide, they highlight scalable strategies applicable to N-Benzyl L-Z-Valinamide. The boric acid method’s low PMI and high atom economy suggest it as a viable route for eco-friendly synthesis.

Challenges in Steric Environments

The compound’s dual benzyl groups introduce steric hindrance, complicating traditional coupling methods. Catalytic approaches, such as those using boric acid, may mitigate these issues by avoiding bulky intermediates .

Pharmacological and Biological Activity Profiles

Antimicrobial and Cytotoxic Properties

Brevibacillin analogs with N-terminal lipid chains and d-amino acids have shown antimicrobial activity against drug-resistant pathogens . While N-Benzyl L-Z-Valinamide lacks a lipid tail, its amide bonds and aromatic groups may facilitate membrane disruption, a mechanism observed in cationic antimicrobial peptides . Cytotoxicity remains a concern, as seen in hemolysis assays of related compounds .

Structural and Comparative Analysis

Role of the Benzyl Motif

The benzyl group’s electron-rich aromatic system enhances binding to hydrophobic pockets in proteins, a feature leveraged in kinase and protease inhibitors . In N-Benzyl L-Z-Valinamide, the dual benzylation may enable multivalent interactions, though steric effects could limit bioavailability.

Comparative Analysis with Analogous Amides

While comparative data are scarce, the compound’s valine backbone differentiates it from simpler N-benzyl amides. For example, N-Benzyl glycine derivatives exhibit lower steric hindrance but reduced enzymatic stability .

Future Directions and Research Opportunities

Targeted Drug Design

Structural optimization—such as substituting benzyl groups with heteroaromatics—could enhance selectivity for neurological targets . Computational modeling of BChE binding sites may guide these modifications.

Green Synthesis Advancements

Adopting boric acid catalysis or mechanochemical methods could improve scalability and sustainability . Lifecycle assessments comparing synthetic routes will be critical for industrial adoption.

Interdisciplinary Applications

Beyond pharmacology, the compound’s rigid structure makes it a candidate for metal-organic frameworks (MOFs) in material science. Its amide bonds could also serve as linkers in polymer chemistry.

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